[2-(4-Nitrophenoxy)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)9-10-3-1-2-4-13(10)20-12-7-5-11(6-8-12)15(18)19/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPAVEUNTVUMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Insights for 2 4 Nitrophenoxy Phenyl Acetic Acid
Established Synthetic Routes to [2-(4-Nitrophenoxy)phenyl]acetic acid and Related Compounds
Traditional methods for synthesizing aryloxyacetic acids and phenylacetic acids form the foundation for constructing the target molecule. These routes typically involve two key bond formations: the ether linkage and the carboxymethyl group on the phenyl ring.
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ether linkages and is widely applied to the synthesis of aryloxyacetic acids. wikipedia.orgbyjus.com Developed in 1850, this reaction typically involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this context, a phenoxide ion. wikipedia.orgbyjus.com
The general mechanism involves the deprotonation of a phenol (B47542) using a base to form a highly nucleophilic phenoxide ion. This ion then attacks an alkyl halide in a concerted, single-step SN2 mechanism, displacing the halide and forming the ether bond. wikipedia.orgyoutube.com For the synthesis of aryloxyacetic acids, a phenol is typically reacted with chloroacetic acid or its salt in the presence of a base like sodium hydroxide (B78521). tandfonline.comgoogle.com
Reaction Scheme: Ar-OH + ClCH₂COOH + 2 NaOH → Ar-O-CH₂COONa + NaCl + 2 H₂O Ar-O-CH₂COONa + H⁺ → Ar-O-CH₂COOH + Na⁺
The reaction is highly effective for primary alkyl halides like chloroacetic acid. wikipedia.org The choice of reactants is crucial; while the phenoxide can be primary, secondary, or tertiary, the alkylating agent must be primary to avoid competing elimination reactions, which can become dominant with secondary or sterically hindered halides. wikipedia.orgbyjus.comyoutube.com In synthesizing this compound, this would involve the reaction between a salt of 2-hydroxyphenylacetic acid and 1-chloro-4-nitrobenzene, or more commonly, between 4-nitrophenol (B140041) and a salt of 2-chlorophenylacetic acid. The latter is generally preferred as the halogen on an activated aryl ring is more susceptible to nucleophilic aromatic substitution, while the former follows the classic Williamson SN2 pathway with an alkyl halide derivative.
A variation of this synthesis uses silver oxide (Ag₂O) as a milder alternative to strong bases, which is particularly useful for sensitive substrates like sugars. libretexts.org
The introduction of the acetic acid group onto a phenyl ring is another critical step. Several methods exist, with the hydrolysis of benzyl (B1604629) cyanides and the carbonylation of benzyl halides being the most prominent. orgsyn.orgorgsyn.org
The hydrolysis of a corresponding benzyl cyanide (nitrile) is a standard method for producing phenylacetic acids. orgsyn.org For instance, p-nitrophenylacetic acid is effectively prepared by the hydrolysis of p-nitrobenzyl cyanide using a mixture of sulfuric acid and water, with yields reported to be as high as 92-95%. orgsyn.org This approach could be adapted to synthesize the target molecule by starting with a precursor like [2-(4-nitrophenoxy)phenyl]acetonitrile.
Carbonylation of benzyl chlorides offers a more direct route, using carbon monoxide as the C1 source. researchgate.netsciengine.com This reaction is often catalyzed by transition metal complexes, particularly palladium. researchgate.netsciengine.com For example, 2,4-dichlorophenylacetic acid can be synthesized in 95% yield from 2,4-dichlorobenzyl chloride using a palladium-phosphine catalyst under a CO atmosphere. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and base concentration, significantly influence the reaction rate and yield. sciengine.com
Below is a table comparing various carboxylation strategies for preparing phenylacetic acid derivatives.
| Method | Starting Material | Key Reagents/Catalyst | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Nitrile Hydrolysis | Benzyl Cyanide | H₂SO₄ / H₂O | Boiling, 15 min | 92-95% | orgsyn.org |
| Palladium-Catalyzed Carbonylation | Benzyl Chloride | Pd(PPh₃)₂Cl₂, CO, NaOH | 80 °C, 1.5 MPa CO | ~95% | researchgate.net |
| Cobalt-Catalyzed Carbonylation | Benzyl Chloride | Cobalt salt, Fe/Mn alloy, CO | 20-80 °C, atm. pressure | ~99% | google.com |
| Carboxylation via Grignard Reagent | Benzylmagnesium Chloride | CO₂ (Carbonation) | - | Variable | orgsyn.org |
Modern and Sustainable Synthetic Protocols for this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods. These include novel catalytic systems and the use of alternative energy sources like microwaves.
Modern catalysis offers powerful tools for constructing complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form the C-C bond between the two aromatic rings as a key step. For instance, a Suzuki coupling between a boronic acid and an alkyl halide can be used to synthesize phenylacetic acid derivatives, although couplings involving electro-withdrawing groups can be less efficient. inventivapharma.com
Metal-free catalytic systems are also emerging as a greener alternative. A one-pot synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile has been developed using hydrogen peroxide in an alkaline solution, avoiding the need for transition metal catalysts and organic solvents. nih.gov Such a strategy could potentially be adapted for the synthesis of the corresponding aryloxyacetic acids.
Catalysts play a crucial role in carbonylation reactions. Dichloro-bistriphenylphosphine palladium [Pd(PPh₃)₂Cl₂] has proven to be an effective catalyst for the carbonylation of benzyl chloride, with factors like solvent choice and base concentration being critical for optimizing yield and catalyst stability. sciengine.com
Microwave-assisted organic synthesis (MAOS) has gained prominence as a sustainable technique that dramatically reduces reaction times, often improves yields, and uses smaller volumes of solvent compared to conventional heating. youtube.comijpbs.com The core advantage of microwave heating is its rapid and homogeneous "in-core" heating of polar molecules, leading to faster and cleaner reactions. youtube.comnih.gov
The synthesis of various aryloxyacetic acids has been successfully achieved using microwave irradiation, often in solvent-free or aqueous conditions. tandfonline.comtandfonline.com In one method, a paste of a phenol, chloroacetic acid, and sodium hydroxide on a bentonite (B74815) support was irradiated in a microwave oven for just five minutes to produce the corresponding aryloxyacetic acid in good yield. tandfonline.com However, it is noteworthy that this specific method was reported to be unsuccessful for the synthesis of p-nitrophenoxyacetic acid, suggesting that the presence of the strongly electron-withdrawing nitro group can affect reactivity under these conditions. tandfonline.com
Solvent-free syntheses, often coupled with microwave irradiation, represent a significant step towards green chemistry by eliminating the use of volatile and often toxic organic solvents. tandfonline.comresearchgate.net
The following table compares conventional and microwave-assisted methods for the synthesis of related compounds.
| Reaction | Method | Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Aryloxyacetic Acids | Conventional | Several hours | Variable | tandfonline.com |
| Microwave (on bentonite) | 5 min | Good | tandfonline.com | |
| Synthesis of Aspirin | Conventional (55 °C) | 30 min | 72.08% | ijpbs.com |
| Microwave (175 W) | 7 min | 85.88% | ijpbs.com | |
| Nucleophilic Aromatic Substitution | Conventional | 12-24 hours | 35-60% | youtube.com |
| Microwave | 10 min | ~100% | youtube.com |
Regioselective Synthesis and Isomeric Control in this compound Derivatives
Achieving the correct regiochemistry is a significant challenge in the synthesis of this compound. This requires precise control over the substitution pattern on both aromatic rings, ensuring the formation of the ortho-substituted phenylacetic acid and the para-substituted nitrophenoxy group.
In carboxylation strategies, the starting material dictates the final regiochemistry. For instance, a method for synthesizing 4-bromo-2-nitrophenylacetic acid starts with 4-bromo-2-nitrochlorotoluene, which undergoes reaction with sodium and then carboxylation with carbon dioxide. google.com The initial arrangement of substituents on the starting toluene (B28343) derivative determines the structure of the final phenylacetic acid.
During the Williamson ether synthesis step, the reaction conditions can be optimized to favor the desired isomer. While the classic SN2 reaction is generally predictable, nucleophilic aromatic substitution (SNAr) pathways, which may be relevant depending on the chosen synthons, are highly dependent on the electronic nature of the substituents on the aromatic ring. An electron-withdrawing group (like the nitro group) ortho or para to the leaving group dramatically accelerates the SNAr reaction, a principle that can be exploited to ensure regioselectivity.
Optimization of Reaction Conditions and Yield for this compound Production.
The Ullmann condensation is a well-established method for the formation of carbon-oxygen bonds to create diaryl ethers. organic-chemistry.org In the context of synthesizing the precursor for this compound, this reaction typically involves the coupling of a 2-halophenylacetate derivative (such as ethyl 2-bromophenylacetate) with 4-nitrophenol in the presence of a copper catalyst and a base.
Research into the synthesis of structurally related phenoxyacetates has demonstrated that several factors significantly influence the reaction's outcome. A study on the ultrasound-assisted phase-transfer catalyzed preparation of ethyl 2-(4-nitrophenoxy)acetate from 4-nitrophenol and ethyl 2-bromoacetate highlights the importance of optimizing various parameters. nih.gov While this study focuses on a slightly different isomer, the principles of optimization are directly applicable. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time.
Catalyst Selection: The choice of the copper catalyst and any associated ligands is crucial. While traditional Ullmann reactions used copper powder or copper(I) salts at high temperatures, modern methodologies often employ milder conditions with the aid of ligands that stabilize the copper catalyst and facilitate the reaction. For the synthesis of related diaryl ethers, catalysts such as copper(I) iodide (CuI) and copper(I) chloride have been used effectively. orgsyn.org The addition of ligands like N,N-dimethylglycine can further enhance the reaction rate and yield. orgsyn.org
Solvent Effects: The polarity and boiling point of the solvent play a significant role. Polar aprotic solvents like dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can dissolve the reactants and facilitate the reaction. orgsyn.org The choice of solvent can influence the solubility of the reactants and the reaction temperature, thereby affecting the reaction kinetics and yield.
Influence of the Base: A base is required to deprotonate the phenolic hydroxyl group of 4-nitrophenol, forming the corresponding phenoxide which then acts as the nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). orgsyn.org Cesium carbonate is often favored in Ullmann-type reactions as it is highly effective, though its cost can be a consideration.
Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be carefully controlled. While classic Ullmann reactions often required temperatures in excess of 200°C, modern catalyzed versions can proceed at lower temperatures, typically in the range of 100-130°C. orgsyn.org The reaction time is also optimized to ensure the reaction goes to completion without the formation of significant byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard practice.
The following interactive data table summarizes the impact of various reaction conditions on the yield of the ester intermediate, based on findings from related syntheses.
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Ester (%) |
|---|---|---|---|---|---|
| CuCl | Cs₂CO₃ | Dioxane | 110 | 96 | 95 |
| Cu(I) bromide | K₂CO₃ | Diethylene glycol dimethyl ether | 120-130 | 8 | 68.8 |
| Copper Powder | NaOH | - | 125-130 | 10 | ~85 |
The final step in the synthesis of this compound is the hydrolysis of the ethyl ester intermediate. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.
Basic Hydrolysis: Basic hydrolysis, or saponification, is commonly employed. This typically involves treating the ester with an aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. orgsyn.org The reaction mixture is usually heated to reflux to drive the reaction to completion. Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid. The yield for this step is generally high, often exceeding 90%.
Acidic Hydrolysis: Alternatively, acidic hydrolysis can be performed by heating the ester in the presence of a strong acid, such as a mixture of sulfuric acid and water. google.com However, this method can sometimes lead to side reactions, especially with sensitive functional groups present in the molecule.
Comprehensive Spectroscopic and Crystallographic Characterization of 2 4 Nitrophenoxy Phenyl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of [2-(4-Nitrophenoxy)phenyl]acetic acid.
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR Analysis of this compound
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic rings and the methylene (B1212753) group. The protons on the 4-nitrophenoxy ring would likely appear as two doublets in the downfield region (approximately 8.2-8.3 ppm and 7.0-7.1 ppm), characteristic of a para-substituted system with strong electron-withdrawing and donating groups. hmdb.cachemicalbook.com The four protons on the 2-substituted phenylacetic acid ring would present more complex splitting patterns (multiplets) in the range of 7.0-7.6 ppm. The methylene protons (-CH₂-) of the acetic acid group are predicted to appear as a singlet at approximately 3.7-3.9 ppm. rsc.org The carboxylic acid proton (-COOH) would be observed as a broad singlet, typically far downfield around 12-13 ppm, although its chemical shift is highly dependent on solvent and concentration. libretexts.org
¹³C NMR: The carbon NMR spectrum would reveal 14 distinct signals in the absence of coincidental overlap. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, around 175-180 ppm. libretexts.orgchemicalbook.com The aromatic carbons would resonate in the typical range of 115-160 ppm, with carbons directly attached to the electron-withdrawing nitro group and the oxygen atoms appearing further downfield. The methylene carbon (-CH₂-) signal is anticipated to be in the 40-45 ppm region. rsc.org
2D NMR:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would show correlations between adjacent protons on each of the aromatic rings, helping to delineate the two separate spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded protons and carbons. The primary expected cross-peak would connect the methylene protons to the methylene carbon signal. It would also link the aromatic protons to their respective carbon atoms.
The methylene protons to the carbonyl carbon and the ipso- and ortho-carbons of the phenylacetic acid ring.
Protons on one aromatic ring to carbons on the other, across the ether linkage, providing definitive evidence of the C-O-C bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -COOH | ~12.0-13.0 (broad s) | ~175-180 | -CH₂- |
| -CH₂- | ~3.7-3.9 (s) | ~40-45 | -COOH, C1', C2', C6' |
| Aromatic H (Nitrophenoxy) | ~8.2-8.3 (d), ~7.0-7.1 (d) | ~115-160 (multiple signals) | Across ether linkage (e.g., H2 to C1') |
| Aromatic H (Phenylacetic) | ~7.0-7.6 (m) |
Variable-Temperature NMR Studies for Conformational Dynamics
The this compound molecule possesses conformational flexibility, primarily due to potential restricted rotation around the two C-O bonds of the ether linkage and the C-C bond between the phenyl ring and the acetic acid group. Variable-temperature (VT) NMR studies could provide insight into these dynamic processes. By recording spectra at different temperatures, one could observe changes in the line shapes of the aromatic proton signals. If the rotational barrier is significant, distinct signals for non-equivalent ortho or meta protons might be observed at low temperatures, which could coalesce into a single, broader peak as the temperature increases and rotation becomes faster on the NMR timescale. Such an analysis would allow for the calculation of the activation energy for bond rotation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by several key absorptions:
O-H Stretch: A very broad and strong band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹. In the solid state, hydrogen bonding in a dimeric form typically lowers this frequency to around 1710 cm⁻¹. libretexts.orgmsu.edu
NO₂ Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, expected around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. youtube.com
C=C Stretches: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.
C-O-C Stretches: The diaryl ether linkage should give rise to asymmetric and symmetric stretching bands, typically in the 1200-1280 cm⁻¹ region.
The Raman spectrum would complement the IR data. Aromatic C=C and nitro group stretching vibrations are typically strong in the Raman spectrum, providing confirmatory evidence for these functional groups.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch (dimer) | 1700-1725 | Strong |
| Nitro Group | Asymmetric NO₂ stretch | 1520-1540 | Strong |
| Nitro Group | Symmetric NO₂ stretch | 1340-1350 | Strong |
| Aryl Ether | Asymmetric C-O-C stretch | 1200-1280 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₁NO₅), the calculated monoisotopic mass is 273.0637 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Using a technique like electrospray ionization (ESI), the molecular ion [M-H]⁻ or [M+H]⁺ would be prominent. Subsequent fragmentation (MS/MS) would likely proceed through several key pathways: miamioh.eduscribd.com
Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation for carboxylic acids.
Cleavage of the Ether Bond: The C-O bonds of the diaryl ether are susceptible to cleavage, which could lead to fragments corresponding to the nitrophenoxy radical or ion and the phenylacetic acid radical or ion. youtube.com
Loss of the Nitro Group: Fragmentation involving the loss of NO₂ is also a characteristic pathway for nitroaromatic compounds.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although no published crystal structure exists for this compound, its solid-state architecture can be predicted based on the known behavior of similar aromatic carboxylic acids. mdpi.comslideshare.net
Analysis of Crystal Packing and Hydrogen Bonding Networks in this compound
The most dominant intermolecular interaction anticipated in the crystal structure is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules are expected to form a classic centrosymmetric dimer via strong O-H···O hydrogen bonds, a motif described by the graph set notation R²₂(8). rsc.orgnih.gov This is a highly prevalent packing feature for carboxylic acids.
π-π Stacking: The two aromatic rings provide sites for π-π stacking interactions, which would likely play a significant role in organizing the hydrogen-bonded dimers into layers or columns.
Dipole-Dipole Interactions: The highly polar nitro group would induce strong dipole-dipole interactions, potentially forming contacts between the nitro group of one molecule and the aromatic ring or carbonyl group of a neighboring molecule. mdpi.com
C-H···O Interactions: Weak hydrogen bonds between aromatic C-H donors and oxygen acceptors (from the nitro or carboxyl groups) would also contribute to the stability of the crystal lattice.
The interplay between the strong carboxylic acid dimerization and these weaker forces would determine the final, three-dimensional packing arrangement and the crystallographic space group.
Polymorphism and its Influence on Supramolecular Assembly
A detailed investigation into the polymorphic behavior of this compound and its impact on the resulting supramolecular architectures cannot be presented due to the lack of available scientific studies and crystallographic data for this specific compound.
Discussion on the existence of different crystalline forms (polymorphs), the thermodynamic and kinetic factors influencing their formation, and the distinct supramolecular assemblies arising from variations in intermolecular interactions would be purely speculative without experimental evidence.
Advanced Computational and Theoretical Chemistry of 2 4 Nitrophenoxy Phenyl Acetic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For [2-(4-Nitrophenoxy)phenyl]acetic acid, DFT calculations, typically employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional structure. researchgate.netnih.gov
The process begins with an initial guess of the molecular geometry, which is then iteratively refined to find the lowest energy conformation on the potential energy surface. This geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the geometries of the two phenyl rings, the ether linkage (C-O-C), the nitro group (NO₂), and the acetic acid moiety (-CH₂COOH). The optimized geometry is confirmed as a true energy minimum by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation. physchemres.orgresearchgate.net Comparisons between the computed geometry in the gas phase and experimental data from X-ray crystallography (if available) can help validate the chosen theoretical model. researchgate.netresearchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles (Hypothetical) This table is illustrative and shows the type of data obtained from DFT calculations. Actual values would require a specific calculation for this molecule.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-O (ether) | 1.37 Å |
| C-N (nitro) | 1.48 Å | |
| C=O (carboxyl) | 1.21 Å | |
| O-H (carboxyl) | 0.97 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| O-N-O (nitro) | 124.0° | |
| O-C=O (carboxyl) | 125.5° |
| Dihedral Angle | C-C-O-C | Variable (Conformational) |
The structural flexibility of this compound, arising from the rotation around the ether linkage and the single bonds of the acetic acid side chain, gives rise to multiple conformers. Conformational analysis is performed to identify these different stable or meta-stable structures and to understand the energy barriers that separate them. researchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. unesp.brnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and higher polarizability. researchgate.netglobalresearchonline.net For molecules containing electron-withdrawing groups like the nitro group and electron-donating ether linkages, the HOMO and LUMO are often localized on different parts of the molecule, facilitating intramolecular charge transfer upon electronic excitation. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: researchgate.net
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2. Measures the ability of the molecule to attract electrons.
Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. globalresearchonline.net
Global Softness (S): 1 / (2η). The reciprocal of hardness.
Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.
Table 2: Representative Global Reactivity Parameters (Conceptual) This table illustrates the parameters derived from HOMO-LUMO energies. A molecule with a similar nitro-aromatic structure was found to have a HOMO-LUMO gap of 3.97 eV, indicating it is a soft and reactive molecule. researchgate.net
| Parameter | Formula | Significance |
|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates reactivity and kinetic stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Global Softness (S) | 1/(2η) | Propensity for charge transfer |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. uq.edu.auwisc.edu
For this compound, an MD simulation, particularly in an explicit solvent like water, can elucidate several important properties. It can show how the flexible parts of the molecule, such as the acetic acid tail, move and rotate in solution. Furthermore, it provides detailed information on solvent interactions, such as the formation and lifetime of hydrogen bonds between the carboxylic acid group and water molecules, and the arrangement of the solvation shell around the hydrophobic phenyl rings and the polar nitro group. This information is vital for understanding the molecule's solubility and how it might interact with biological receptors.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods are invaluable for predicting and interpreting various types of spectra. By calculating spectroscopic properties and comparing them with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its electronic and vibrational properties. nih.govpulsus.com
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can be compared to an experimental UV-Vis spectrum. physchemres.org The calculations can identify the specific molecular orbitals involved in each transition (e.g., π → π* or n → π* transitions), providing insight into the nature of the electronic excitations. The effect of different solvents on the absorption maxima (solvatochromism) can also be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govmdpi.com
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., C=O stretch, N-O symmetric stretch, C-H bend). nih.govresearchgate.net These calculated frequencies and their corresponding intensities can be directly compared to experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations (e.g., the harmonic approximation). physchemres.org A Potential Energy Distribution (PED) analysis can further be used to precisely characterize each vibrational mode in terms of the contributions from different internal coordinates. nih.gov
Computational Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as esterification of its carboxylic acid group or a nucleophilic aromatic substitution on the nitrophenyl ring, DFT can be used to map out the entire reaction pathway. mdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Water |
An exploration into the chemical behavior of this compound reveals a molecule with multiple reactive centers, offering a versatile platform for synthetic transformations. This article delves into the reactivity of its core functional groups—the carboxylic acid, the nitrophenoxy moiety, and the ether linkage—providing a detailed examination of its derivatization and functional group transformations.
Future Research Directions and Emerging Avenues for 2 4 Nitrophenoxy Phenyl Acetic Acid
Innovations in Green and Sustainable Synthesis of [2-(4-Nitrophenoxy)phenyl]acetic acid
The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for valuable compounds. Traditional methods for synthesizing phenylacetic acid derivatives often rely on harsh reagents and generate significant waste. orgsyn.org Future efforts for the synthesis of this compound are focused on adopting green chemistry principles to minimize environmental impact, reduce costs, and enhance safety. unigoa.ac.in
Key areas of innovation include:
Catalyst Development : The use of recyclable and less toxic catalysts is a cornerstone of green synthesis. unigoa.ac.in Research into solid acid catalysts, biodegradable catalysts like methanesulfonic acid, and water-soluble transition metal complexes could offer alternatives to conventional corrosive mineral acids. unigoa.ac.in
Alternative Energy Sources : Microwave irradiation and sonication (the use of ultrasound) are being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. unigoa.ac.in
Solvent Selection : A major focus is on replacing hazardous organic solvents with greener alternatives. This includes solvent-free (dry media) reactions or the use of water, supercritical fluids, or biodegradable solvents. unigoa.ac.in
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This involves exploring reactions like catalytic carbonylation that are more atom-economical than classical multi-step routes. unigoa.ac.in
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Phenylacetic Acid Derivatives
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Catalysts | Strong mineral acids (e.g., H₂SO₄) orgsyn.org | Recyclable solid acids, biodegradable acids (e.g., methanesulfonic acid) unigoa.ac.in |
| Energy Input | Prolonged conventional heating orgsyn.org | Microwave irradiation, sonication unigoa.ac.in |
| Solvents | Volatile organic compounds (VOCs) | Water, solvent-free conditions, biodegradable solvents unigoa.ac.in |
| Byproducts | Significant chemical waste | Reduced waste, recyclable components unigoa.ac.in |
| Efficiency | Often multi-step, lower atom economy | One-pot reactions, higher atom economy unigoa.ac.in |
Advanced Analytical Techniques for In-situ Reaction Monitoring
A thorough understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for optimizing synthetic processes, ensuring safety, and maximizing yield and purity. mt.com Traditional offline analysis methods like TLC or LC-MS often require time-consuming workups, which prevent real-time process control. waters.com The development of advanced in-situ (in the reaction vessel) monitoring techniques is revolutionizing organic synthesis. spectroscopyonline.com
For the synthesis of this compound, these techniques can provide continuous data on the concentration of reactants, intermediates, and products as the reaction progresses. mt.com
Table 2: Advanced In-situ Analytical Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Relevance to Synthesis |
| FT-IR Spectroscopy (e.g., ReactIR™) | Measures vibrational modes of molecules. mt.com | Real-time concentration profiles of key functional groups (e.g., -COOH, -NO₂, C-O-C). mt.com | Tracks consumption of reactants and formation of the acid chloride intermediate and final product. mt.com |
| Mass Spectrometry (MS) | Ionizes molecules and separates them by mass-to-charge ratio. waters.com | Direct detection of reactants, intermediates, products, and byproducts in complex mixtures. acs.org | Enables quantitative monitoring and mechanistic studies, even in heterogeneous or harsh reaction mixtures. acs.orgnih.gov |
| NMR Spectroscopy (e.g., Benchtop NMR) | Probes the magnetic properties of atomic nuclei. nih.gov | Provides detailed structural information and quantification of species in the reaction mixture. acs.org | Allows for real-time monitoring of reactions, including those at low concentrations, to understand reaction mechanisms. nih.govacs.org |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. spectroscopyonline.com | Complements IR spectroscopy, particularly for symmetric bonds and aqueous systems. | Offers an alternative or complementary method for tracking molecular changes during synthesis. |
These technologies enable chemists to determine critical process parameters, identify reaction endpoints accurately, and understand the impact of variables like temperature and catalyst loading in real time. mt.com For instance, techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing structural information in under a minute. waters.com The use of hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) in NMR can overcome low sensitivity issues, allowing for the monitoring of low-concentration species. nih.govacs.org
Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Novel Derivations
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models that far exceed human intuition. nih.gov
For this compound, AI and ML can be applied in several forward-looking ways:
Reactivity Prediction : ML models can predict the chemical reactivity and compatibility between different organic materials. rsc.orgrsc.org This could be used to forecast potential side reactions in the synthesis of this compound or to assess its stability under various conditions. researchgate.net
Reaction Condition Optimization : Neural networks trained on millions of published reactions can recommend the optimal catalyst, solvents, reagents, and temperature for a given transformation. nih.gov This would accelerate the development of efficient synthetic routes for the target compound and its analogues.
De Novo Molecular Design : Generative AI models can design entirely new molecules. openreview.net By providing a set of desired properties—such as specific biological activity or material characteristics—these models could generate novel derivatives of the this compound scaffold that are tailored for specific applications and are readily synthesizable. mdpi.comopenreview.net These AI-driven approaches significantly reduce the time and cost associated with identifying promising new drug candidates or functional materials. mdpi.com
Interdisciplinary Research at the Interface of Organic Synthesis and Material Science
The impact of organic synthesis extends far beyond the laboratory, providing the foundational molecules for advancements in numerous other fields, most notably material science and medicine. rice.eduroyalsocietypublishing.org The unique structure of this compound, featuring a flexible ether linkage and an electron-withdrawing nitro group, makes it an intriguing building block for creating new functional materials.
Future interdisciplinary research could explore:
Biologically Active Materials : Phenylacetic acid derivatives are precursors to many biologically active molecules. wikipedia.orgresearchgate.net Research has shown that [2-(4-Nitrophenoxy)acetic acid itself can inhibit certain biological processes. biosynth.com This opens avenues for its incorporation into polymers or hydrogels to create materials with antimicrobial properties or for controlled drug delivery systems. The intersection of synthetic chemistry and material science is critical for developing these advanced applications. birmingham.ac.uk
Advanced Polymers and Functional Materials : The specific chemical functionalities of this compound could be leveraged to synthesize specialty polymers with unique optical, electronic, or thermal properties. royalsocietypublishing.org Its structure could be integrated into larger molecular architectures for applications in high-tech materials, similar to how other organic molecules are used in photovoltaics or light-emitting diodes. birmingham.ac.uk
Chemical Biology and Medicinal Chemistry : The art of organic synthesis provides the tools to create molecular probes and drug candidates for biological and medical research. rice.eduroyalsocietypublishing.org Derivatives of the closely related 2-nitrophenylacetic acid are valuable in the total synthesis of complex, clinically useful molecules. wikipedia.org Future work could focus on synthesizing novel analogues of this compound to probe biological pathways or to act as lead compounds in drug discovery programs. synorgfun.com
The most effective way to realize these applications is through multidisciplinary research programs that bring together organic chemists, material scientists, biologists, and engineers. royalsocietypublishing.org
Q & A
Basic: What are the recommended synthetic routes for [2-(4-nitrophenoxy)phenyl]acetic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-nitrophenol and a halogenated phenylacetic acid derivative (e.g., 2-bromophenylacetic acid). Key steps include:
- Base selection : Use K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) to deprotonate 4-nitrophenol and facilitate SNAr .
- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours, monitored by TLC/HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- 1H/13C NMR : Compare peaks to analogous compounds (e.g., [2-(4-acetylphenyl)acetic acid] in CDCl₃ ). The nitro group deshields adjacent protons, shifting aromatic signals downfield.
- Melting Point : Confirm purity via sharp mp (e.g., 171–173°C for structurally similar 4-acetylphenoxyacetic acid ).
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported reactivity of nitro-substituted phenoxyacetic acids?
Methodological Answer:
Discrepancies in reactivity (e.g., stability under basic conditions) may arise from:
- Substituent effects : The electron-withdrawing nitro group increases electrophilicity but may reduce solubility. Compare with chloro/methoxy analogs (e.g., 2,4-dichlorophenoxyacetic acid ).
- Experimental controls : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidation side reactions .
- Computational modeling : Use DFT to predict electronic effects on reaction pathways (e.g., nitro vs. acetyl groups ).
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or methanol/water mixtures to exploit solubility differences. Monitor crystal formation via slow cooling .
- Chromatography : Optimize mobile phases (e.g., ethyl acetate:hexane = 3:7) for silica-based separation. For polar impurities, reverse-phase HPLC with acetonitrile/water gradients .
Advanced: How can the nitro group’s electronic properties be leveraged in structure-activity relationship (SAR) studies?
Methodological Answer:
- Pharmacophore modeling : Compare nitro-substituted analogs (e.g., TRβ agonists like KB-141 ) to assess bioactivity.
- Electrochemical analysis : Cyclic voltammetry to study nitro reduction potentials, which may correlate with metabolic stability .
- Crystallography : Resolve π-stacking interactions (e.g., nitro-phenyl and aromatic systems in co-crystals ).
Advanced: What analytical methods are suitable for detecting degradation products of this compound?
Methodological Answer:
- Stability studies : Accelerated degradation under UV light, heat, or acidic/basic conditions.
- LC-MS/MS : Identify nitro reduction products (e.g., amine derivatives) or hydrolyzed intermediates .
- HPLC-DAD : Quantify degradation using reference standards (e.g., 4-chlorophenoxyacetic acid ).
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- SDS compliance : Follow guidelines for similar phenoxyacetic acids (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetic acid: wear gloves, goggles, and lab coats ).
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Advanced: How can computational tools predict the environmental fate of this compound?
Methodological Answer:
- QSAR models : Estimate biodegradability (e.g., EPI Suite) using logP and nitro group parameters .
- Molecular docking : Simulate interactions with soil enzymes (e.g., hydrolases) to predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
